N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide
Description
N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is a synthetic organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a thienopyrazole core suggests that this compound may exhibit interesting pharmacological properties.
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-6-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-4-10(17)7-11/h2-5,7H,1,6,8-9H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLOMEZBUNLKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide typically involves the following steps:
Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the thienopyrazole core.
Attachment of the Ethanediamide Moiety: The final step involves the coupling of the thienopyrazole derivative with an ethanediamide precursor under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the chlorophenyl group or the thienopyrazole core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in suitable solvents.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thienopyrazole derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide would depend on its specific biological target. Generally, thienopyrazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the chlorophenyl group may enhance binding affinity to certain molecular targets, while the ethanediamide moiety may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thienopyrazole Derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group attached to different cores.
Ethanediamide Derivatives: Compounds with an ethanediamide moiety attached to various cores.
Biological Activity
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole derivative class. Its unique structural features suggest significant potential for various biological activities, making it a candidate for further pharmacological studies.
Structural Characteristics
The compound is characterized by:
- Thieno[3,4-c]pyrazole Core : This core structure is known for its diverse biological activities.
- 3-Chlorophenyl Substituent : The presence of chlorine may enhance the compound's reactivity and biological efficacy.
- Ethane Diamide Moiety : This functional group is associated with increased solubility and bioavailability.
Biological Activities
Research indicates that compounds in this class may exhibit a range of biological activities:
- Antimicrobial Properties : Limited studies suggest potential antimicrobial effects against various pathogens. The compound may inhibit bacterial growth through mechanisms that involve enzyme inhibition and receptor binding.
- Anticancer Activity : Pyrazole derivatives have been recognized for their anticancer properties. They can modulate signaling pathways involved in cell proliferation and apoptosis, potentially leading to reduced tumor growth .
- Anti-inflammatory Effects : Some studies have indicated that pyrazole derivatives exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokine production and modulating immune responses .
- Antioxidant Activity : The compound may possess antioxidant properties, which can protect cells from oxidative stress and related damage, contributing to its therapeutic potential in various diseases .
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Interaction : It can bind to specific receptors on cell membranes, altering signal transduction pathways critical for cellular responses.
- Gene Expression Modulation : The compound may influence the expression of genes associated with cell growth and apoptosis through various transcription factors.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(4-chlorophenyl)-thieno[3,4-c]pyrazol-5-yl]-N'-(prop-2-en-1-yl)ethanediamide | Thieno[3,4-c]pyrazole core with different halogen | Enhanced antifungal activity |
| N-[2-(phenyl)-thieno[3,4-c]pyrazol-5-yl]-N'-(butanoyl)ethanediamide | Variation in side chain length | Increased lipophilicity |
| N-[2-(bromophenyl)-thieno[3,4-c]pyrazol]-N'-(methyl)ethanediamide | Brominated phenyl group | Potentially higher reactivity |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of thieno[3,4-c]pyrazole derivatives in medicinal chemistry. For instance:
- A study demonstrated that thieno[3,4-c]pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Another investigation into the anticancer properties revealed that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
